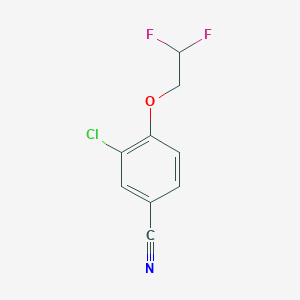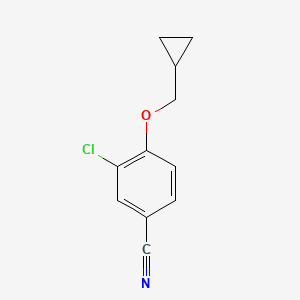![molecular formula C11H14BrNO B7868921 N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B7868921.png)
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylmethanol, undergoes bromination to introduce the bromo group at the 3-position of the phenyl ring.
Cyclopropanation: The brominated compound is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amination: Finally, the cyclopropanated compound is treated with an amine source to introduce the cyclopropanamine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can lead to the formation of bromoalkanes or other reduced derivatives.
Substitution Products: Substitution reactions can produce cyanides, amines, or other substituted derivatives.
Applications De Recherche Scientifique
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups can influence the binding affinity and selectivity of the compound towards enzymes or receptors. The cyclopropanamine moiety may play a role in the compound's stability and reactivity.
Comparaison Avec Des Composés Similaires
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine: is structurally similar to other bromo-substituted phenyl compounds and cyclopropanamines.
This compound: differs from these compounds in the presence of the methoxy group, which can affect its chemical properties and biological activity.
Uniqueness: The unique combination of bromo, methoxy, and cyclopropanamine groups in this compound provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEQEXBEPJMSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline](/img/structure/B7868872.png)
![2-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylacetamide](/img/structure/B7868877.png)
![Methyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7868895.png)





